molecular formula C23H13NO3 B187941 quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate CAS No. 5162-80-1

quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate

Cat. No. B187941
CAS RN: 5162-80-1
M. Wt: 351.4 g/mol
InChI Key: QAUZTEZOHHZQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, also known as QFC, is a synthetic compound that has been widely used in scientific research as a fluorescent probe for detecting metal ions. QFC is a highly sensitive and selective probe for detecting zinc ions, which are essential for many biological processes, including gene expression, cell signaling, and enzyme activity.

Mechanism Of Action

The mechanism of action of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves the binding of zinc ions to the quinoline moiety of the compound, which results in a significant increase in fluorescence intensity. The binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate is reversible, and the fluorescence signal can be quenched by the addition of chelating agents or other metal ions, such as copper and iron.

Biochemical And Physiological Effects

The biochemical and physiological effects of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate are related to its ability to detect zinc ions in biological systems. Zinc ions play a crucial role in many biological processes, including DNA synthesis, protein synthesis, and immune function. The detection of zinc ions using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate can provide valuable insights into the role of zinc in these processes and can help to identify new targets for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in lab experiments include its high selectivity and sensitivity for detecting zinc ions, its ease of use, and its compatibility with various analytical techniques. However, quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate also has some limitations, including its potential toxicity to cells and organisms, its susceptibility to interference from other metal ions, and its limited ability to detect zinc ions in complex biological samples.

Future Directions

There are many potential future directions for research on quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, including the development of new fluorescent probes for detecting other metal ions, the optimization of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate for in vivo imaging and diagnostic applications, and the use of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in the development of new therapeutic strategies for zinc-related diseases. Additionally, further research is needed to understand the mechanisms underlying the binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate and to identify new targets for drug development based on this interaction.

Synthesis Methods

The synthesis of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves several steps, including the reaction of 8-hydroxyquinoline with 9-oxo-9H-fluorene-3-carboxylic acid, followed by esterification with methanol. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate has been extensively used in scientific research as a fluorescent probe for detecting zinc ions in various biological samples, including cells, tissues, and organisms. The high selectivity and sensitivity of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate make it a valuable tool for studying the role of zinc ions in biological systems and for developing new diagnostic and therapeutic strategies for zinc-related diseases.

properties

CAS RN

5162-80-1

Product Name

quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate

Molecular Formula

C23H13NO3

Molecular Weight

351.4 g/mol

IUPAC Name

quinolin-8-yl 9-oxofluorene-3-carboxylate

InChI

InChI=1S/C23H13NO3/c25-22-17-8-2-1-7-16(17)19-13-15(10-11-18(19)22)23(26)27-20-9-3-5-14-6-4-12-24-21(14)20/h1-13H

InChI Key

QAUZTEZOHHZQRG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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